molecular formula C20H23ClN4O2 B5307029 (3S*,4S*)-1-(4-chlorobenzoyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol

(3S*,4S*)-1-(4-chlorobenzoyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol

Cat. No. B5307029
M. Wt: 386.9 g/mol
InChI Key: VMFKSTYBWHOABB-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4S*)-1-(4-chlorobenzoyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the class of drugs known as piperazine derivatives, which have been shown to have a wide range of pharmacological activities. In

Mechanism of Action

The exact mechanism of action of (3S*,4S*)-1-(4-chlorobenzoyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol is not fully understood. However, it is believed to act primarily as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. These actions are thought to contribute to the compound's antipsychotic, antidepressant, and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. In addition, this compound has been shown to have antinociceptive effects, which may be due to its ability to modulate the release of neurotransmitters involved in pain perception.

Advantages and Limitations for Lab Experiments

One advantage of using (3S*,4S*)-1-(4-chlorobenzoyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol in lab experiments is that it has been extensively studied in animal models, which allows for a better understanding of its pharmacological properties. In addition, this compound has been shown to have a wide range of pharmacological activities, which makes it a versatile compound for use in different types of experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of some experiments.

Future Directions

There are several future directions for research on (3S*,4S*)-1-(4-chlorobenzoyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol. One area of interest is the development of more selective dopamine D2 receptor antagonists and serotonin 5-HT1A receptor agonists, which may have fewer side effects than this compound. Another area of interest is the investigation of the compound's potential as a treatment for other neurological and psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Finally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of more effective and targeted therapies.

Synthesis Methods

The synthesis of (3S*,4S*)-1-(4-chlorobenzoyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol is a multistep process that involves the use of various chemical reagents and techniques. The first step involves the preparation of 1-(4-chlorobenzoyl)-4-piperazinecarboxylic acid, which is then reacted with 2-pyridylmagnesium bromide to form the intermediate 1-(4-chlorobenzoyl)-4-[4-(2-pyridinyl)-1-piperazinyl]butan-1-one. This intermediate is then reduced with sodium borohydride to form the final product, this compound.

Scientific Research Applications

(3S*,4S*)-1-(4-chlorobenzoyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol has been shown to have a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. This compound has been extensively studied in animal models of various psychiatric and neurological disorders, including schizophrenia, depression, anxiety, and pain. In addition, this compound has also been shown to have potential as a treatment for drug addiction and withdrawal.

properties

IUPAC Name

(4-chlorophenyl)-[(3S,4S)-3-hydroxy-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O2/c21-16-6-4-15(5-7-16)20(27)25-13-17(18(26)14-25)23-9-11-24(12-10-23)19-3-1-2-8-22-19/h1-8,17-18,26H,9-14H2/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFKSTYBWHOABB-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CN(CC2O)C(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1[C@H]2CN(C[C@@H]2O)C(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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